

Pharmacological Profile of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinochrome A*

Cat. No.: *B3426292*

[Get Quote](#)

Introduction

Echinochrome A (Ech A), chemically known as 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, is a polyhydroxylated naphthoquinone pigment isolated from sea urchins.^[1] ^[2] With a molecular weight of 266 g/mol, this dark red crystalline powder is practically insoluble in water but moderately soluble in ethanol.^[1] For decades, **Echinochrome A** has been the subject of extensive scientific and clinical investigation due to its potent antioxidant and anti-inflammatory properties.^{[2][3]} The active substance is utilized in the clinically approved drug Histochrome® for treating conditions like myocardial infarction and glaucoma.^{[4][5]} This technical guide provides a comprehensive overview of the pharmacological profile of **Echinochrome A**, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental methodologies.

Physicochemical Properties

Echinochrome A is a dark red crystalline powder with a melting point of -219 to 221.5 °C.^[1] It is moderately soluble in alcohol, very slightly soluble in chloroform, and practically insoluble in water.^[1] Its lipophilicity and stability are notably influenced by pH conditions.^[6]

Pharmacodynamics: Mechanism of Action

Echinochrome A exerts its pharmacological effects through a multi-targeted approach, primarily centered around its potent antioxidant and anti-inflammatory activities. These actions

are attributed to its unique chemical structure, which allows it to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate key signaling pathways.[\[1\]](#)

Antioxidant Activity

The antioxidant properties of **Echinochrome A** are a cornerstone of its therapeutic potential. It functions through several mechanisms:

- ROS Scavenging: **Echinochrome A** directly scavenges free radicals, including superoxide and hydroxyl radicals.[\[7\]](#)[\[8\]](#)
- Inhibition of Lipid Peroxidation: It effectively inhibits lipid peroxidation, protecting cell membranes from oxidative damage.[\[1\]](#)[\[8\]](#)
- Metal Ion Chelation: The naphthazarin fragment in its structure allows for the chelation of metal ions like ferrous iron, preventing them from participating in Fenton reactions that generate ROS.[\[8\]](#)[\[9\]](#)
- Regulation of Cellular Redox Potential: **Echinochrome A** helps maintain the cellular redox balance.[\[9\]](#) In H9c2 cardiomyocytes, **Echinochrome A** at concentrations of 10 and 25 μ M demonstrated significant scavenging activity against hydrogen peroxide-induced ROS.[\[10\]](#)
- Enhancement of Antioxidant Enzyme Activity: In a rat model of sepsis, **Echinochrome A** administration significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase, glutathione peroxidase, glutathione reductase, and glutathione-S-transferase.[\[1\]](#)

Anti-inflammatory Effects

Echinochrome A demonstrates significant anti-inflammatory properties by modulating various signaling pathways and the production of inflammatory mediators.

- Inhibition of Pro-inflammatory Cytokines: **Echinochrome A** has been shown to suppress the levels of pro-inflammatory cytokines. For instance, in a rat model of lipopolysaccharide-induced uveitis, intravenous injection of **Echinochrome A** at doses of 0.1, 1, and 10 mg/kg resulted in a dose-dependent reduction of TNF- α levels in the intraocular fluid.[\[1\]](#) It also downregulates other pro-inflammatory cytokines such as IL-1 β , IL-6, IL-8, and IFN- γ .[\[4\]](#)[\[7\]](#)

- Modulation of Immune Cells: **Echinochrome A** can induce the generation of T-regulatory cells and M2 macrophages, which are anti-inflammatory, by inhibiting TNF- α and activating the anti-inflammatory cytokine IL-10.[1]
- NF- κ B Pathway Inhibition: The anti-inflammatory effects of **Echinochrome A** are partly mediated through the inhibition of the NF- κ B pathway, a key regulator of inflammation. This inhibition is linked to a decrease in ROS production in eye tissues.[1][7]
- Aryl Hydrocarbon Receptor (AhR) Agonism: **Echinochrome A** acts as an agonist for the aryl hydrocarbon receptor (AhR), which can shift the immune response and inhibit the NF- κ B pathway.[7][11]

Cardioprotective Effects

Echinochrome A exhibits robust cardioprotective effects, which have been demonstrated in various preclinical and clinical settings.

- Mitochondrial Protection: **Echinochrome A** protects mitochondrial function in cardiomyocytes. It attenuates mitochondrial damage and cell death induced by cardiotoxins by preserving the mitochondrial membrane potential and reducing ROS levels.[1][12] Co-treatment with 1 or 3 μ M **Echinochrome A** prevented the decrease in mitochondrial membrane potential and the increase in ROS levels in H9c2 cells exposed to cardiotoxic agents.[12]
- Modulation of MAPK Signaling: The cardioprotective effect of **Echinochrome A** is facilitated by the downregulation of the ERK/JNK and p38 MAP kinase cell death signaling pathways. [1][12]
- Enhancement of Mitochondrial Biogenesis: **Echinochrome A** enhances mitochondrial biogenesis and oxidative phosphorylation in cardiomyocytes. Treatment of H9c2 cells with 10 μ M **Echinochrome A** for 24 hours increased mitochondrial mass by 150%. [1][9] This is achieved by modulating the expression of mitochondrial biogenesis regulatory genes, including PGC-1 α and NRF-1.[13][14]
- Inhibition of SERCA2A: **Echinochrome A** can negatively regulate cardiac contractility by inhibiting SERCA2A activity, leading to a reduction in internal Ca $^{2+}$ stores.[15]

Neuroprotective Effects

Echinochrome A has shown promise in protecting against neurological damage in models of stroke and neurodegenerative diseases.

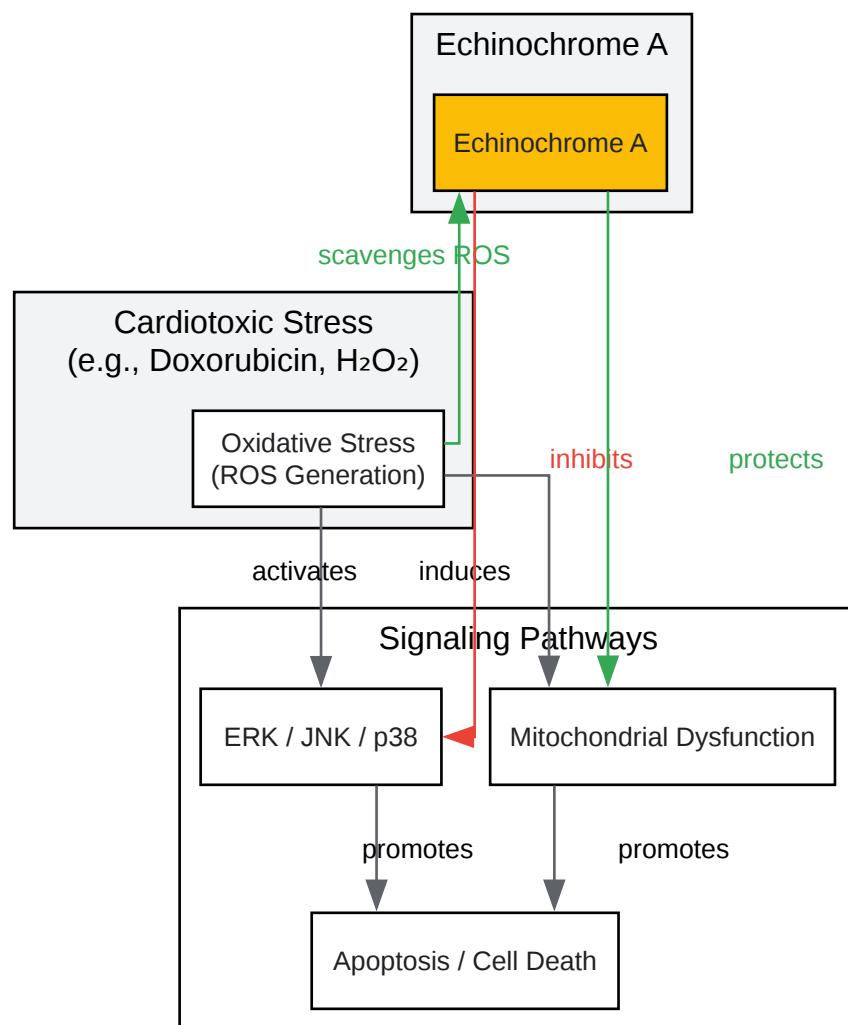
- Reduction of Cerebral Edema: In animal models of hemorrhagic stroke, intraperitoneal injection of Histochrome (0.7 mg/kg) effectively reduced cerebral edema and alleviated neurological symptoms in rats.[1]
- Cell Survival Regulation: In a rat model of middle cerebral artery occlusion, **Echinochrome A** administered after reperfusion was shown to ameliorate physiological deterioration by protecting against cell death.[16]
- Acetylcholinesterase Inhibition: **Echinochrome A** has been found to inhibit acetylcholinesterase (AChE) in vitro in an irreversible and uncompetitive manner, suggesting potential therapeutic applications in conditions like Alzheimer's disease.[17][18]

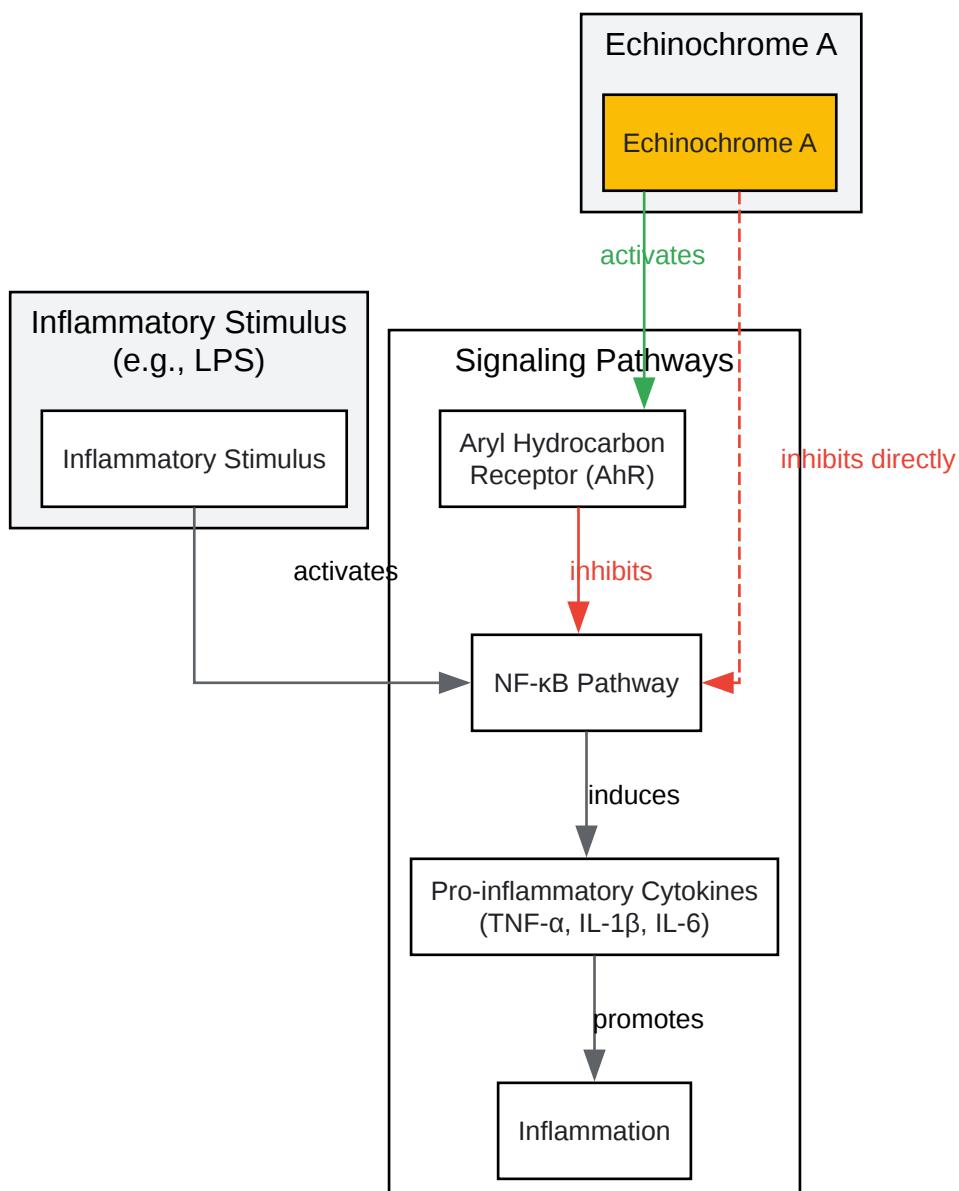
Quantitative Data Summary

The following tables summarize the quantitative data from various studies on **Echinochrome A**.

Table 1: In Vivo Anti-inflammatory Effects of **Echinochrome A**

Animal Model	Condition	Treatment	Dose	Outcome	Reference
Rats	Lipopolysaccharide-induced uveitis	Intravenous Echinochrome A	0.1, 1, 10 mg/kg	Dose-dependent reduction in TNF- α levels in intraocular fluid to 405.4, 276.0, and 225.7 pg/mL respectively, compared to 457.0 pg/mL in untreated rats.	[1]
Mice	DNCB-induced atopic dermatitis-like lesions	Echinochrome A treatment	Not specified	Reduced transepidermal water loss, improved stratum corneum hydration, and suppressed expression of IFN- γ , IL-4, and IL-13.	[19]
Rats	Hemorrhagic stroke	Intraperitoneal Histochrome	0.7 mg/kg	Reduced cerebral edema.	[1]


Table 2: In Vitro Cardioprotective and Mitochondrial Effects of **Echinochrome A**


Cell Line	Condition/Toxin	Treatment	Concentration	Outcome	Reference
H9c2 cardiomyocytes	Cardiotoxin-induced stress (tBHP, SNP, Doxorubicin)	Co-treatment with Echinochrome A	1 or 3 μ M	Attenuated mitochondrial damage, preserved mitochondrial membrane potential, and reduced ROS levels.	[1][12]
H9c2 cardiomyocytes	Basal conditions	Echinochrome A	10 μ M (24h)	Increased mitochondrial mass by 150% and enhanced mitochondrial oxidative phosphorylation.	[1]
H9c2 cells	H_2O_2 -induced oxidative stress	Echinochrome A	10 and 25 μ M	Significant ROS scavenging activity.	[10]

Signaling Pathways and Experimental Workflows

Cardioprotective Signaling Pathway of Echinochrome A

Echinochrome A confers cardioprotection by modulating multiple signaling pathways, primarily by mitigating oxidative stress and inhibiting apoptosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Echinochrome A - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Antiviral and Antioxidant Properties of Echinochrome A - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. Physicochemical characterization and phase II metabolic profiling of echinochrome A, a bioactive constituent from sea urchin, and its physiologically based pharmacokinetic modeling in rats and humans - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 7. Sea Urchin Pigments: Echinochrome A and Its Potential Implication in the Cytokine Storm Syndrome - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 8. Antioxidant properties, autoxidation, and mutagenic activity of echinochrome a compared with its etherified derivative - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 9. mdpi.com [mdpi.com]
- 10. Acetylcholinesterase Inhibitory Activity of Pigment Echinochrome A from Sea Urchin *Scaphechinus mirabilis* - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 11. Marine Polyhydroxynaphthoquinone, Echinochrome A: Prevention of Atherosclerotic Inflammation and Probable Molecular Targets - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 12. Echinochrome A Protects Mitochondrial Function in Cardiomyocytes against Cardiotoxic Drugs - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 13. Echinochrome A Increases Mitochondrial Mass and Function by Modulating Mitochondrial Biogenesis Regulatory Genes - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 14. researchgate.net [researchgate.net]
- 15. Novel cardiac and mitochondrial effects of Echinochrome A [\[jstage.jst.go.jp\]](http://jstage.jst.go.jp)
- 16. Echinochrome A Attenuates Cerebral Ischemic Injury through Regulation of Cell Survival after Middle Cerebral Artery Occlusion in Rat - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Echinochrome A Treatment Alleviates Atopic Dermatitis-like Skin Lesions in NC/Nga Mice via IL-4 and IL-13 Suppression - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Pharmacological Profile of Echinochrome A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3426292#pharmacological-profile-of-echinochrome-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com